Di-tert-butyl Iminodicarboxylate

Overview

Description

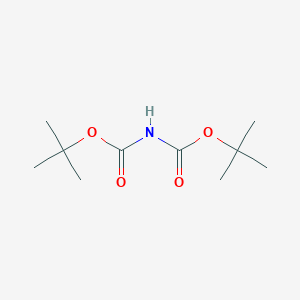

Chemical Name: Di-tert-butyl iminodicarboxylate (DTBID) CAS No.: 51779-32-9 Molecular Formula: C₁₀H₁₉NO₄ Molecular Weight: 217.26 g/mol Synonyms: Bis(tert-butoxycarbonyl)amine, N-Boc-tert-butylcarbamate, Iminodicarboxylic acid di-tert-butyl ester .

Properties and Applications:

DTBID is a white crystalline solid with a purity typically >95% (GC) . It is widely used as a protecting group in organic synthesis, particularly for amines, due to the stability of tert-butyloxycarbonyl (Boc) groups under acidic and basic conditions. For example, in rhodium-catalyzed hydroacylation reactions, DTBID serves as a precursor for synthesizing alkenyl derivatives . It is commercially available from suppliers like TCI Chemicals and Kanto Reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl iminodicarboxylate can be synthesized through the reaction of di-tert-butyl dicarbonate with ammonia or primary amines. The reaction typically involves the use of organic solvents such as tetrahydrofuran (THF) and is carried out under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl iminodicarboxylate primarily undergoes substitution reactions. It is used as a reagent for the preparation of primary amines from alkyl halides. The compound can also participate in dehydration reactions to form amines from alcohols using the Mitsunobu reaction .

Common Reagents and Conditions:

Substitution Reactions: Alkyl halides, potassium salts, and organic solvents like THF.

Dehydration Reactions: Alcohols, Mitsunobu reagents (e.g., triphenylphosphine, diethyl azodicarboxylate).

Major Products: The major products formed from these reactions are primary amines, which are valuable intermediates in various chemical syntheses .

Scientific Research Applications

Synthesis of Primary Amines

One of the primary applications of DTBDMIC is in the synthesis of primary amines from alkyl halides. The compound can be deprotonated to form a potassium salt, which then undergoes N-alkylation. This method is advantageous due to its ability to generate amines efficiently and with fewer side reactions than conventional methods .

Preparation of Complex Molecules

DTBDMIC is utilized to create functionalized intermediates that are crucial for the synthesis of complex molecules, including pharmaceuticals and natural products. By reacting DTBDMIC with various starting materials, chemists can develop building blocks for more intricate chemical structures .

Medicinal Chemistry

In medicinal chemistry, DTBDMIC and its derivatives have been explored for their potential roles in drug development. The ability to form primary amines makes it invaluable for synthesizing biologically active compounds, including those with therapeutic properties .

Material Science

The compound is also used in material science for creating conformationally constrained spirocycles, which can serve as CCR1 antagonists. This application showcases DTBDMIC's versatility beyond traditional organic synthesis .

Comparative Analysis with Other Compounds

The following table compares DTBDMIC with similar compounds used in organic synthesis:

| Compound Name | Structure | Key Features |

|---|---|---|

| Di-tert-butyl Iminodicarboxylate | C₁₀H₁₉N₄O₄ | Efficient amine synthesis; versatile protecting group |

| Boc-anhydride | C₈H₁₄O₃ | Commonly used for amine protection but less reactive |

| Diethyl Malonate | C₈H₁₄O₄ | Used in similar reactions but less sterically hindered |

| N-Boc-2-pyrrolidine | C₉H₁₅NO₂ | Useful for nitrogen-containing heterocycles |

DTBDMIC stands out due to its steric hindrance and efficiency in forming stable intermediates, making it a preferred reagent in many synthetic pathways compared to its counterparts .

Case Study 1: Synthesis of Diamines

A study demonstrated the use of DTBDMIC to synthesize trans-diamino-2-butene and cis-1,4-diamino-2-butene through reductive amination processes. The reaction conditions included sodium hydride and tetrahydrofuran (THF) as solvents, yielding high product purity and efficiency .

Case Study 2: Drug Development

In drug development research, DTBDMIC was employed to synthesize a series of amino acid derivatives that exhibited promising biological activities. The derivatives were tested for their efficacy against specific biological targets, showcasing the compound's potential in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of di-tert-butyl iminodicarboxylate involves its role as a protecting group for amines. In the presence of strong acids, the Boc (tert-butoxycarbonyl) protecting groups are removed, releasing the free amine. This deprotection process is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. tert-Butyl Methyl Iminodicarboxylate

CAS No.: 66389-76-2 Molecular Formula: C₈H₁₅NO₄ Molecular Weight: 189.21 g/mol Key Differences:

- Replaces one tert-butyl group with a methyl group, reducing steric bulk.

- Higher purity (>98.0% GC) and lower molecular weight compared to DTBID .

- Applications: Used in peptide synthesis for selective protection of amino groups.

2.2. Di-tert-butyl Iminodiacetate

CAS No.: Not explicitly listed (referenced in ) Molecular Formula: C₁₂H₂₂N₂O₄ (estimated) Key Differences:

- Contains acetate (CH₃COO⁻) groups instead of Boc groups.

- Enhanced solubility in polar solvents due to acetate moieties.

Comparison with Cyclic Derivatives

3.1. Di-tert-butyl Piperazine-1,4-dicarboxylate

CAS No.: 76535-75-6 Molecular Formula: C₁₄H₂₆N₂O₄ Molecular Weight: 286.37 g/mol . Key Differences:

- Incorporates a piperazine ring, introducing rigidity and basicity.

- Applications: Used in medicinal chemistry as a building block for drug candidates targeting neurological disorders.

3.2. Di-tert-butyl 1,4,7-Triazacyclononane-1,4-dicarboxylate

CAS No.: 174138-01-3 Molecular Formula: C₁₆H₃₁N₃O₄ Molecular Weight: 329.44 g/mol . Key Differences:

- Macrocyclic structure with three nitrogen atoms, enabling metal coordination.

- Applications: Ligand in radiopharmaceuticals (e.g., gallium-68 labeled compounds for PET imaging) .

3.3. Di-tert-butyl Imidazolidine-1,3-dicarboxylate

CAS No.: 886362-32-9 Molecular Formula: C₁₃H₂₄N₂O₄ Molecular Weight: 272.34 g/mol . Key Differences:

- Five-membered saturated imidazolidine ring, increasing stability under reducing conditions.

- Storage: Requires refrigeration (2–8°C) due to hygroscopicity .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing DTBID, and how can purity be ensured?

DTBID is typically synthesized via iminodicarboxylate protection using tert-butoxycarbonyl (Boc) groups. A common method involves reacting iminodicarboxylic acid derivatives with Boc anhydride in the presence of a base like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) at room temperature . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures >95% purity, as validated by GC or HPLC . Contaminants like unreacted Boc reagents are monitored using H NMR (e.g., tert-butyl peaks at δ 1.4 ppm) .

Q. Which spectroscopic techniques are critical for characterizing DTBID?

- H/C NMR : Confirms Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm; carbonyl carbons at ~150-155 ppm) .

- IR Spectroscopy : Key peaks include N-H stretching (~3300 cm, if unreacted amine exists) and C=O stretches (~1700-1750 cm) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS verifies the molecular ion peak at m/z 217.26 (CHNO) .

Q. How does DTBID’s stability vary under different storage conditions?

DTBID is sensitive to moisture and acidic conditions, which hydrolyze Boc groups. Stability studies recommend storage under inert gas (N/Ar) at 0–4°C in sealed containers. Decomposition products (e.g., CO, tert-butanol) are monitored via TGA/DSC, showing stability up to 100°C in anhydrous environments .

Advanced Research Questions

Q. How does DTBID participate in multi-step syntheses of heterocyclic compounds?

DTBID acts as a transient protecting group in peptide and heterocycle synthesis. For example, in pyrrolidine/pyrrole derivatives, DTBID stabilizes amine intermediates during cycloadditions or nucleophilic substitutions. Post-reaction, Boc groups are cleaved with TFA/CHCl (1:1 v/v) at 20°C, confirmed by H NMR loss of tert-butyl signals . Optimizing reaction stoichiometry (e.g., 1.2 eq. DTBID per amine) minimizes side products like over-Boc-protected species .

Q. What are the thermal decomposition pathways of DTBID, and how are they analyzed?

Adiabatic calorimetry (e.g., ARC) reveals DTBID’s exothermic decomposition above 120°C, releasing CO and tert-butylene. Kinetic parameters (activation energy ~120 kJ/mol) are derived via Kissinger analysis of DSC data. Diluents like toluene reduce decomposition rates but are less effective than ethers, as shown in comparative studies .

Q. How can contradictions in DTBID-mediated reaction yields be resolved?

Yield discrepancies often arise from competing hydrolysis or Boc group migration. Methodological adjustments include:

- Strict anhydrous conditions : Use molecular sieves or dry solvents.

- In situ IR monitoring : Tracks Boc group integrity during reactions .

- Alternative bases : CsCO over KCO reduces side reactions in polar solvents .

Q. What safety protocols are essential for handling DTBID in reactive intermediates?

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritant) .

- Ventilation : Use fume hoods to avoid inhalation of decomposition vapors.

- Spill management : Neutralize acidic residues with NaHCO and adsorb with vermiculite .

Q. Methodological Resources

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAQIUOFDMREBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299500 | |

| Record name | Di-tert-butyl Iminodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51779-32-9 | |

| Record name | 1,3-Bis(1,1-dimethylethyl) imidodicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51779-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl-iminodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51779-32-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-tert-butyl Iminodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidodicarbonic acid, C,C'-bis(1,1-dimethylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYL IMINODICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYL-IMINODICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85M4Q7458H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.